2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate
Description
2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate is a synthetic organic compound characterized by the presence of trifluoroethyl and thiazolidine moieties
Properties
IUPAC Name |
2,2,2-trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3S/c7-6(8,9)2-14-5(13)11-4-10-3(12)1-15-4/h1-2H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDSRBVNVCUCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC(=O)OCC(F)(F)F)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/C(=O)OCC(F)(F)F)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate typically involves the reaction of 2,2,2-trifluoroethyl isocyanate with 4-oxo-1,3-thiazolidine-2-thione. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the thiazolidine moiety can participate in various chemical interactions, such as hydrogen bonding or covalent modification. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate: The parent compound.
2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)urea: A similar compound with a urea linkage instead of a carbamate.
2,2,2-Trifluoroethyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)amide: A similar compound with an amide linkage.
Uniqueness
This compound is unique due to the presence of both trifluoroethyl and thiazolidine moieties, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the thiazolidine moiety provides a versatile scaffold for further chemical modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
